
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, due to its complex structure, has been a subject of various synthetic and characterization studies to understand its chemical behavior and potential applications in scientific research. For instance, the synthesis and characterization of tritium-labeled compounds with benzamide functionality demonstrate the compound's potential in receptor antagonist studies, highlighting its utility in tracing and studying chemical interactions within biological systems (Yang Hong et al., 2015).
Anticancer Activity
Research into benzamide derivatives containing triazole moieties has shown promising anticancer activity. A study involving the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups highlighted their significant in vitro anticancer activity against various human cancer cell lines. This research underscores the potential of this compound derivatives in developing new anticancer agents (S. Tiwari et al., 2017).
Polymer Synthesis
The compound’s framework has also been explored in the synthesis of polymers. Studies involving the synthesis of hyperbranched aromatic polyimides starting from similar dimethylphenyl compounds have shown the potential for creating new materials with desirable thermal and mechanical properties. Such materials could have applications in electronics, aerospace, and as components in high-performance composites (Kazuhiro Yamanaka et al., 2000).
Antifungal and Antimicrobial Activities
Benzamide derivatives, including those similar to this compound, have shown significant antifungal and antimicrobial activities. Studies have demonstrated that novel benzamide derivatives exhibit good activities against phytopathogenic fungi and other microorganisms, suggesting their potential in developing new antifungal and antimicrobial agents (W. Zhang et al., 2016).
Advanced Material Development
Research into aromatic polyamides derived from compounds containing dimethylphenyl groups has led to the development of highly soluble and thermally stable polymers. These polymers exhibit excellent solubility in common organic solvents and show potential for use in advanced material applications, including high-performance plastics and engineering composites (D. Liaw et al., 2002).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-8-13(2)10-16(9-12)20-18(23)15-4-6-17(7-5-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOBQVZGYOVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

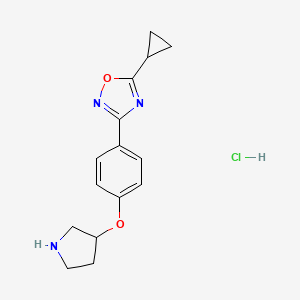
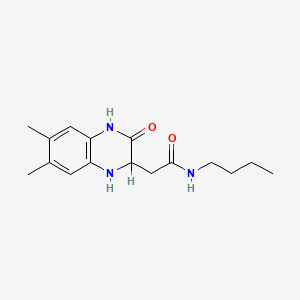
![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)

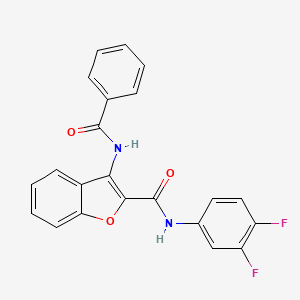


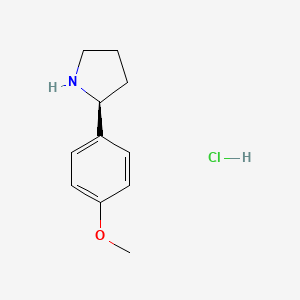
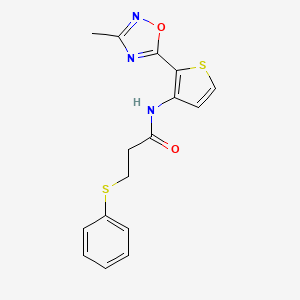
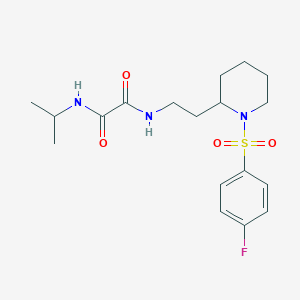
![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2720778.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)
